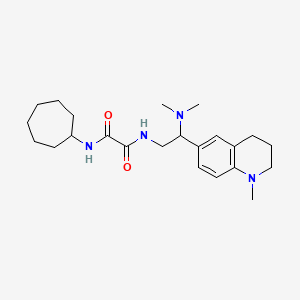
N-(3-aminophenyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Aminophenyl)adamantane-1-carboxamide” is an organic compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 .
Synthesis Analysis
N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Chemical Reactions Analysis
The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Applications De Recherche Scientifique
Catalytic Synthesis Applications
N-(3-Aminophenyl)adamantane-1-carboxamide has been utilized in catalytic synthesis. Shishkin et al. (2020) reported the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride, indicating its role in chemical synthesis processes (Shishkin et al., 2020).
Development of Novel Carboxamides
Kas’yan et al. (2007) synthesized new carboxamides having two and three adamantane fragments from adamantanecarboxylic acid chlorides and adamantane-containing amines. This research highlights the potential for creating complex molecules with adamantane frameworks, useful in various chemical and pharmaceutical applications (Kas’yan et al., 2007).
Anti-Influenza Virus Activity
Göktaş et al. (2012) explored the use of adamantyl moiety in the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds. These compounds displayed antiviral activity against influenza A and B viruses, showing the potential of adamantane derivatives in medical research (Göktaş et al., 2012).
Synthesis of Adamantane Derivatives
Sasaki et al. (1969) discussed the synthesis of adamantane-1-carboxamides and their reactions with oxalyl chloride. This work contributes to the understanding of the chemical properties and potential applications of adamantane derivatives in synthetic chemistry (Sasaki et al., 1969).
Neuroprotective Agents
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines with neuroprotective activity. These compounds inhibit various receptors and enzymes, showcasing the potential of adamantane derivatives in neurological research and drug development (Joubert et al., 2011).
Synthesis of Advanced Materials
Liaw et al. (1999) synthesized new polyamides and polyimides from adamantane-containing diamines. This indicates the application of adamantane derivatives in creating advanced materials with specific properties like thermal stability and solubility (Liaw et al., 1999).
Optical and Optoelectronic Applications
Miao et al. (2020) synthesized adamantane-containing diamines for producing polyimides with high glass transition temperatures and optical transparency, suggesting applications in optical and optoelectronic domains (Miao et al., 2020).
Safety and Hazards
The safety and hazards associated with “N-(3-Aminophenyl)adamantane-1-carboxamide” include precautions to avoid contact with air and water due to possible violent reactions and flash fires. It should be handled under inert gas and protected from moisture. The compound should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled or come into contact with the eyes, skin, or clothing .
Mécanisme D'action
Target of Action
The primary target of N-(3-aminophenyl)adamantane-1-carboxamide is the Ebola Virus Glycoprotein (EBOV GP) . This glycoprotein plays a crucial role in the entry of the virus into host cells .
Mode of Action
N-(3-aminophenyl)adamantane-1-carboxamide interacts directly with the EBOV GP, inhibiting its function . This interaction prevents the virus from entering host cells, thereby inhibiting its ability to replicate and cause disease .
Biochemical Pathways
The interaction of N-(3-aminophenyl)adamantane-1-carboxamide with the EBOV GP affects the viral entry pathway . By inhibiting the function of the EBOV GP, the compound disrupts the virus’s ability to enter host cells. This disruption affects downstream effects such as viral replication and the progression of the disease .
Pharmacokinetics
It has been observed that the compound exhibits aqueous solubility greater than 20 mg/ml and attractive metabolic stability in human and nonhuman liver microsomes . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of N-(3-aminophenyl)adamantane-1-carboxamide’s action are primarily its inhibitory effects on the EBOV GP . By preventing the virus from entering host cells, the compound effectively inhibits the virus’s ability to replicate and cause disease .
Propriétés
IUPAC Name |
N-(3-aminophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWYHPWSVCXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


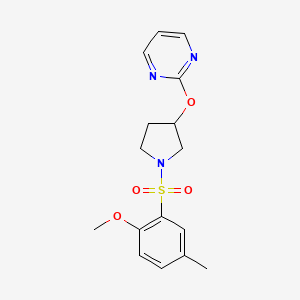
![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)
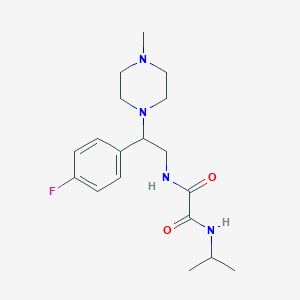
![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)
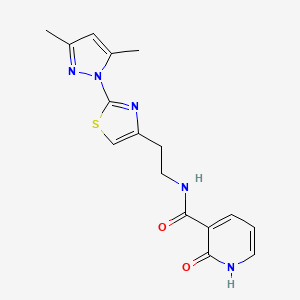
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)
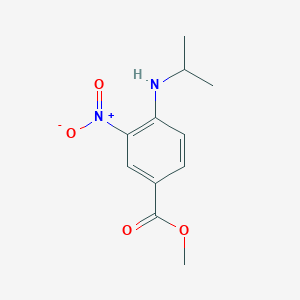
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

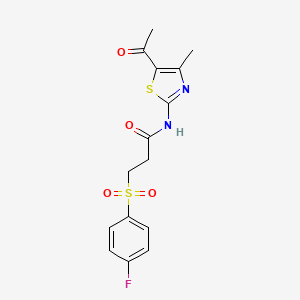
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)
